molecular formula C17H18N2O2 B12863133 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid

3-Amino-1-benzhydryl-azetidine-3-carboxylic acid

Cat. No.: B12863133
M. Wt: 282.34 g/mol
InChI Key: WKNHNVAZMHRORW-UHFFFAOYSA-N
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Description

3-Amino-1-benzhydryl-azetidine-3-carboxylic acid is a compound belonging to the azetidine class of chemicals. . The presence of the benzhydryl group and the amino acid functionality in this compound makes it a valuable compound for various synthetic and research purposes.

Preparation Methods

The synthesis of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid typically involves multiple steps. One common method starts with commercially available 1-benzhydrylazetidin-3-ol. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C to yield the desired product . This method is efficient and scalable, making it suitable for industrial production.

Chemical Reactions Analysis

3-Amino-1-benzhydryl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-benzhydryl-azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzhydryl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances its binding affinity to certain receptors or enzymes, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

3-Amino-1-benzhydryl-azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

The unique combination of the benzhydryl group and the carboxylic acid functionality in this compound distinguishes it from other azetidine derivatives, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-amino-1-benzhydrylazetidine-3-carboxylic acid

InChI

InChI=1S/C17H18N2O2/c18-17(16(20)21)11-19(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2,(H,20,21)

InChI Key

WKNHNVAZMHRORW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N

Origin of Product

United States

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